molecular formula C27H27N3O4 B11073408 2-[2,5-dioxo-1-phenyl-3-(2-phenylethyl)imidazolidin-4-yl]-N-(4-ethoxyphenyl)acetamide

2-[2,5-dioxo-1-phenyl-3-(2-phenylethyl)imidazolidin-4-yl]-N-(4-ethoxyphenyl)acetamide

Cat. No.: B11073408
M. Wt: 457.5 g/mol
InChI Key: DDFFCJPCZPTCPS-UHFFFAOYSA-N
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Description

2-[2,5-dioxo-1-phenyl-3-(2-phenylethyl)imidazolidin-4-yl]-N-(4-ethoxyphenyl)acetamide: is a complex organic compound with a unique structure that includes an imidazolidinone ring, phenyl groups, and an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2,5-dioxo-1-phenyl-3-(2-phenylethyl)imidazolidin-4-yl]-N-(4-ethoxyphenyl)acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:

    Formation of the Imidazolidinone Ring: This step involves the reaction of a phenyl-substituted urea with a phenylethylamine derivative under acidic conditions to form the imidazolidinone ring.

    Acylation: The imidazolidinone intermediate is then acylated with an appropriate acyl chloride or anhydride to introduce the acetamide group.

    Ethoxylation: Finally, the ethoxy group is introduced through an etherification reaction using an ethylating agent such as ethyl iodide.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[2,5-dioxo-1-phenyl-3-(2-phenylethyl)imidazolidin-4-yl]-N-(4-ethoxyphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The phenyl and ethoxy groups can be substituted with other functional groups using appropriate reagents and conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Halogenating agents, alkylating agents, and other electrophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

2-[2,5-dioxo-1-phenyl-3-(2-phenylethyl)imidazolidin-4-yl]-N-(4-ethoxyphenyl)acetamide has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in the design of enzyme inhibitors or receptor modulators.

    Materials Science: Its structural properties may be useful in the development of novel materials with specific electronic or mechanical properties.

    Biological Studies: The compound can be used in biological assays to study its effects on various cellular processes and pathways.

Mechanism of Action

The mechanism of action of 2-[2,5-dioxo-1-phenyl-3-(2-phenylethyl)imidazolidin-4-yl]-N-(4-ethoxyphenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor, modulating its signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2-[2,5-dioxo-1-phenyl-3-(2-phenylethyl)imidazolidin-4-yl]-N-(4-ethoxyphenyl)acetamide lies in its specific substitution pattern, which can influence its chemical reactivity, biological activity, and physical properties. The presence of the ethoxy group, in particular, may confer unique solubility and interaction characteristics compared to its analogs.

Properties

Molecular Formula

C27H27N3O4

Molecular Weight

457.5 g/mol

IUPAC Name

2-[2,5-dioxo-1-phenyl-3-(2-phenylethyl)imidazolidin-4-yl]-N-(4-ethoxyphenyl)acetamide

InChI

InChI=1S/C27H27N3O4/c1-2-34-23-15-13-21(14-16-23)28-25(31)19-24-26(32)30(22-11-7-4-8-12-22)27(33)29(24)18-17-20-9-5-3-6-10-20/h3-16,24H,2,17-19H2,1H3,(H,28,31)

InChI Key

DDFFCJPCZPTCPS-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)CC2C(=O)N(C(=O)N2CCC3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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